molecular formula C21H14FN3O2 B7688005 N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7688005
M. Wt: 359.4 g/mol
InChI Key: XLAMLQLCOQMAGR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide acts as a labeling reagent that modifies the side chains of amino acids in proteins. The labeling occurs through the formation of a covalent bond between the N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide molecule and the protein side chain. The labeling reaction occurs rapidly and selectively, allowing for the identification of specific amino acid residues.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide labeling has been shown to have minimal effects on protein structure and function. The labeling reaction occurs under mild conditions and does not require harsh chemicals or extreme temperatures. N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide labeling has been shown to be compatible with a wide range of protein samples, including those from bacteria, yeast, and mammalian cells.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has several advantages for lab experiments, including its fast labeling reaction, high selectivity, and compatibility with mass spectrometry. N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide labeling is also relatively inexpensive and easy to perform. However, N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific labeling.

Future Directions

There are several future directions for N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide research, including the development of new labeling reagents and the optimization of N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide labeling conditions. N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide labeling can also be used in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to gain a more comprehensive understanding of protein structure and function. Additionally, N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can be used to study protein interactions in vivo, which could provide insights into the molecular mechanisms of disease.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the reaction between 4-fluoroaniline and 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of acetic anhydride and sulfuric acid. The reaction yields N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide as a white solid that can be purified using recrystallization.

Scientific Research Applications

N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been used in various scientific research applications, including protein structure analysis, protein-protein interactions, and protein-ligand interactions. N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a fast and efficient labeling reagent that can be used to study the conformational changes in proteins and their interactions with ligands. N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide labeling can be used in combination with mass spectrometry to identify the sites of modification and study the protein structure and dynamics.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2/c22-15-10-12-16(13-11-15)23-20(26)17-8-4-5-9-18(17)21-24-19(25-27-21)14-6-2-1-3-7-14/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAMLQLCOQMAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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